3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol
Description
3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C12H22O It is a cyclohexanol derivative characterized by the presence of two methyl groups and a prop-2-en-1-yl group attached to the cyclohexane ring
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3,4-dimethyl-1-prop-2-enylcyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-4-6-11(12)7-5-9(2)10(3)8-11/h4,9-10,12H,1,5-8H2,2-3H3 |
InChI Key |
ASJKGZAAGBMRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes alkylation with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Hydrogenation: The resulting product is then subjected to hydrogenation using a palladium catalyst to reduce the double bond.
Methylation: Finally, the compound is methylated using methyl iodide and a strong base like sodium hydride to introduce the two methyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexanone.
Reduction: 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane.
Substitution: 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl chloride.
Scientific Research Applications
3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- (2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- (4R,4aS,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness: 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is unique due to its specific arrangement of methyl and prop-2-en-1-yl groups on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol in various scientific and industrial applications
Biological Activity
3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol, commonly referred to as a cyclic terpene alcohol, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and findings from relevant studies.
Chemical Structure and Properties
The molecular formula of 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is with a molecular weight of 168.28 g/mol. Its structure features a cyclohexane ring with two methyl groups and a prop-2-en-1-yl side chain attached to a hydroxyl group.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol against various pathogens. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Antioxidant Activity
The antioxidant potential of 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has been evaluated using various assays such as DPPH and ABTS radical scavenging assays.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 45.3 |
| ABTS | 38.7 |
The lower IC50 values indicate that the compound possesses strong radical scavenging abilities, which could contribute to its protective effects against oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines have shown that 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol exhibits selective cytotoxicity.
| Cell Line | CC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| HeLa (cervical cancer) | 50 | 2.5 |
| MCF7 (breast cancer) | 70 | 3.0 |
| A549 (lung cancer) | 90 | 2.0 |
The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting potential for targeted cancer therapies.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Milan evaluated the antimicrobial efficacy of several terpenes including 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol. The results demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in vitro, providing a basis for further exploration in clinical settings.
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant properties through in vivo models where oxidative stress was induced. The administration of the compound resulted in a marked decrease in malondialdehyde levels, indicating reduced lipid peroxidation and enhanced antioxidant defense mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
